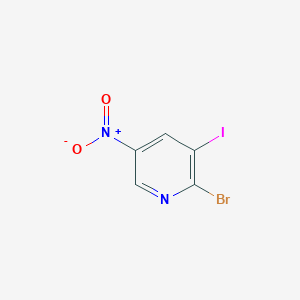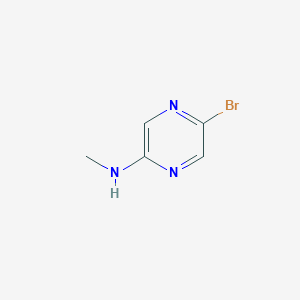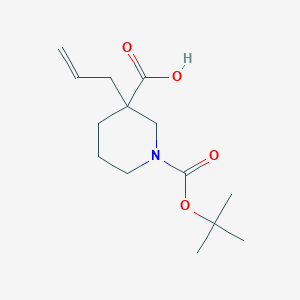
6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 6th position, a carbonitrile group at the 8th position, and a ketone group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile include a predicted density of 1.76±0.1 g/cm3 and a predicted boiling point of 376.3±42.0 °C .Wissenschaftliche Forschungsanwendungen
Photovoltaic Properties
- The compound has been utilized in the study of photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives. These derivatives, including similar compounds, have been applied in organic–inorganic photodiode fabrication, demonstrating rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests their potential use as photodiodes, with certain derivatives improving diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
- The structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, which are structurally similar, have been analyzed. These studies focus on the compound's transition into thin films and its absorption parameters, indicating its relevance in materials science for optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization
- In-depth spectroscopic characterization of similar quinoline derivatives has been performed. This includes studies on molecular structure, NLO and NBO analyses, and understanding the electronic interactions, crucial for applications in materials science and possibly pharmacology (Wazzan, Al-Qurashi, & Faidallah, 2016).
Corrosion Inhibition
- A study focused on the corrosion inhibition properties of a similar compound, highlighting its potential as a protective agent against corrosion in metal surfaces, particularly in acidic environments. This property is essential for industrial applications where corrosion resistance is crucial (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).
Antitumor Activities
- Some studies have explored the antitumor activities of quinoline derivatives, indicating a potential for these compounds in the development of novel cancer treatments. The structure-activity relationships established in these studies are key to understanding how to tailor these compounds for specific therapeutic targets (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
Eigenschaften
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-7-3-6(5-12)10-8(4-7)9(14)1-2-13-10/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQIOAJMOMPSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C2C1=O)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235054 |
Source


|
| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile | |
CAS RN |
1160474-80-5 |
Source


|
| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)











